molecular formula C13H14O3 B6354037 Methyl 2-oxo-4-phenylcyclopentanecarboxylate CAS No. 889944-39-2

Methyl 2-oxo-4-phenylcyclopentanecarboxylate

Cat. No.: B6354037
CAS No.: 889944-39-2
M. Wt: 218.25 g/mol
InChI Key: TYZDGOORWBBDIX-UHFFFAOYSA-N
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Description

Methyl 2-oxo-4-phenylcyclopentanecarboxylate is an organic compound with the molecular formula C13H14O3. It is a derivative of cyclopentanone and is characterized by the presence of a phenyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-4-phenylcyclopentanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then esterified using methanol to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-4-phenylcyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-oxo-4-phenylcyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-oxo-4-phenylcyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its phenyl group allows for π-π interactions with aromatic amino acids in proteins, while the carboxylate ester can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxocyclopentanecarboxylate: Lacks the phenyl group, resulting in different reactivity and applications.

    Ethyl 2-oxocyclopentanecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-oxo-4-methylcyclopentanecarboxylate: Contains a methyl group instead of a phenyl group.

Uniqueness

Methyl 2-oxo-4-phenylcyclopentanecarboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions in biological systems and enhances its utility in synthetic chemistry .

Properties

IUPAC Name

methyl 2-oxo-4-phenylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-13(15)11-7-10(8-12(11)14)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZDGOORWBBDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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